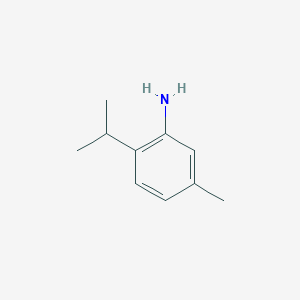

2-Isopropyl-5-methylaniline

Beschreibung

Contextual Significance of Arylamines in Advanced Organic Synthesis

Arylamines, organic compounds featuring an amino group attached to an aromatic ring, are fundamental components in the synthesis of a myriad of organic materials. wikipedia.orgnih.gov Their significance stems from their role as precursors to dyes, pharmaceuticals, agrochemicals, and polymers. wikipedia.orgnih.gov The amino group on the aromatic ring can be readily converted into a variety of other functional groups through reactions such as diazotization, which allows for the introduction of halides, hydroxyl groups, and cyano groups. wikipedia.orgfiveable.me This versatility makes arylamines invaluable intermediates in multi-step synthetic pathways. Furthermore, the development of modern cross-coupling reactions, like the Buchwald-Hartwig amination, has expanded the toolkit for creating carbon-nitrogen bonds, further cementing the importance of arylamines in contemporary organic synthesis. nih.govresearchgate.net

Overview of Substituted Anilines as Research Foci

Substituted anilines, which are aniline (B41778) derivatives with additional functional groups on the aromatic ring, are a particular focus of research. The nature and position of these substituents can profoundly influence the electronic properties and reactivity of the aniline molecule. wikipedia.org For instance, electron-donating groups can increase the nucleophilicity of the amino group, while electron-withdrawing groups can decrease it, and also direct the position of further electrophilic substitution reactions. wikipedia.orgrsc.org This ability to tune the molecule's properties makes substituted anilines highly sought after for creating materials with specific characteristics. Researchers are actively developing new and efficient methods for the synthesis of multi-substituted anilines, as these compounds are crucial for medicinal chemistry and materials science. researchgate.netrsc.orgrsc.org The synthesis of anilines with less common substitution patterns, such as meta-substituted anilines, is an area of active investigation to access novel chemical space. rsc.orgrsc.org

Physicochemical Properties of 2-Isopropyl-5-methylaniline

| Property | Value | Source(s) |

| IUPAC Name | 5-methyl-2-propan-2-ylaniline | nih.gov |

| CAS Number | 2437-39-0 | nih.govchembk.comchemicalbook.com |

| Molecular Formula | C10H15N | nih.govchembk.comchemicalbook.com |

| Molar Mass | 149.23 g/mol | nih.govchembk.com |

| Boiling Point | 241.1 ± 9.0 °C (Predicted) | chembk.com |

| Density | 0.944 ± 0.06 g/cm³ (Predicted) | chembk.com |

| Synonyms | 2-isopropyl-5-methyl-aniline, 5-methyl-2-propan-2-ylaniline | nih.gov |

Spectroscopic Data

1H NMR Spectroscopy: To determine the number and environment of hydrogen atoms.

13C NMR Spectroscopy: To identify the number and types of carbon atoms.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the N-H stretches of the amine group.

Synthesis and Reactivity

The synthesis of substituted anilines like this compound can be approached through various synthetic routes. A common strategy involves the Friedel-Crafts alkylation of a corresponding toluidine. For instance, the reaction of 3-methylaniline with propene in the presence of an acid catalyst can yield this compound, among other isomers. googleapis.com Another general method for preparing anilines is the reduction of the corresponding nitroaromatic compound. wikipedia.org In the case of this compound, this would involve the reduction of 4-methyl-1-(1-methylethenyl)-2-nitrobenzene. chemicalbook.com One documented method for a similar reduction uses palladium on activated charcoal with hydrogen gas. chemicalbook.com

The reactivity of this compound is characteristic of a primary arylamine. The amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and diazotization. The isopropyl and methyl groups on the aromatic ring are primarily electron-donating, which activates the ring towards electrophilic aromatic substitution.

Research Applications

This compound and its isomers serve as important intermediates in organic synthesis. For example, the related compound 3-methyl-4-isopropylaniline is a precursor for the synthesis of a potent herbicide. googleapis.com Isomers such as 2-methyl-6-isopropylaniline are also synthesized for use in industrial applications. google.com The general class of substituted anilines is foundational in the development of pharmaceuticals and agrochemicals. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-2-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDUWDDUJSWRTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isopropyl 5 Methylaniline

Established Synthetic Routes to 2-Isopropyl-5-methylaniline

Traditional synthetic strategies for polysubstituted aromatics rely on well-understood, sequential reactions, often beginning from simple, commercially available precursors. These routes are designed to logically build the target molecule's complexity.

Synthetic planning can be broadly categorized into convergent and divergent approaches. A divergent synthesis begins with a core starting material that is progressively modified to create a library of related compounds. For this compound, a divergent approach might start with p-toluidine (B81030) (4-methylaniline), which would then undergo alkylation to introduce the isopropyl group.

The construction of this compound is typically achieved through multi-step pathways that control the introduction of substituents. Two common routes start from p-cymene (B1678584) or p-toluidine.

Route A: Nitration and Reduction of p-Cymene A highly effective method begins with p-cymene (1-isopropyl-4-methylbenzene). The first step is the nitration of the aromatic ring. The existing alkyl groups direct the electrophilic substitution, primarily to the position ortho to the isopropyl group, yielding 2-nitro-1-isopropyl-4-methylbenzene. The subsequent step involves the reduction of the nitro group to an amine using standard reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, to yield the final product, this compound. chemicalbook.com

Route B: Alkylation of a Protected p-Toluidine An alternative pathway starts with p-toluidine (4-methylaniline). To control the reactivity and directing effects of the powerful amino group, it is first protected, typically as an acetanilide. The resulting N-(4-methylphenyl)acetamide then undergoes a Friedel-Crafts alkylation reaction using an isopropylating agent like propylene (B89431) or 2-chloropropane (B107684) with a Lewis acid catalyst (e.g., AlCl₃). The bulky acetamido group directs the incoming isopropyl group to its ortho position (the 2-position). The final step is the deprotection of the amine via acid or base hydrolysis to afford this compound.

| Route | Starting Material | Key Steps | Primary Advantage |

|---|---|---|---|

| A | p-Cymene | 1. Nitration 2. Reduction of Nitro Group | High regioselectivity in the nitration step. |

| B | p-Toluidine | 1. Protection of Amine 2. Friedel-Crafts Alkylation 3. Deprotection | Utilizes a common and inexpensive aniline (B41778) precursor. |

Alkylation Strategies for Substituted Anilines

The direct alkylation of aniline and its derivatives is a powerful tool for creating substituted arylamines. However, achieving positional selectivity (ortho, meta, or para) is a significant challenge due to the strong activating and ortho-, para-directing nature of the amino group.

Modern organic synthesis has moved towards catalytic methods that offer superior control over regioselectivity. These approaches often utilize transition-metal catalysts and specialized ligands to direct the alkylation to a specific C-H bond on the aniline ring, bypassing the limitations of classical electrophilic substitution.

Ruthenium-Catalyzed C-H Alkylation : Research has demonstrated that ruthenium complexes can catalyze the C-H alkylation of aniline derivatives with high positional selectivity. scispace.com By employing specific N-substituted auxiliaries, such as a pyrimidine (B1678525) group, it is possible to direct the alkylation to the para position relative to the amino group. Mechanistic studies suggest that the selectivity can be tuned by the choice of base and ligand, which influences whether the catalyst cyclometalates at the N-H bond (favoring para-substitution) or a C-H bond (favoring meta-substitution). scispace.com

Palladium/S,O-Ligand Catalysis : A notable advancement is the use of palladium catalysts combined with a specially designed S,O-ligand for the non-directed, para-selective C-H functionalization of aniline derivatives. nih.govuva.nl This system enables reactions like olefination and alkynylation to proceed with excellent selectivity for the para position, even when it is not sterically favored. nih.govuva.nl This methodology is operationally simple and avoids the need for pre-installing a directing group on the aniline substrate. uva.nl These catalytic systems represent a significant improvement over traditional methods, which often yield mixtures of isomers.

| Catalytic System | Target Selectivity | Key Feature | Reference |

|---|---|---|---|

| Ruthenium with Pyrimidine Auxiliary | para | Uses a directing group to control site of functionalization. | scispace.com |

| Palladium with S,O-Ligand | para | Achieves high selectivity without a directing group. | nih.govuva.nl |

| Palladium with MPAA Ligands | meta | Ligand design enables functionalization at the less-reactive meta position. | nih.gov |

Modern Advancements and Innovations in Arylamine Synthesis

The synthesis of arylamines is a field of continuous innovation, driven by the need for more efficient, selective, and sustainable chemical processes. Recent decades have seen a paradigm shift from classical methods to powerful transition-metal-catalyzed reactions.

The drive for "step economy"—reducing the number of synthetic steps—has led to the development of novel reaction pathways that form C-N bonds or functionalize arylamines directly.

Direct C-H Functionalization : As discussed, the direct functionalization of C-H bonds is a primary goal of modern synthesis. researchgate.net By activating a specific C-H bond on the aniline ring, chemists can introduce alkyl, aryl, or other functional groups in a single step, avoiding the multi-step sequences involving protection, functionalization, and deprotection. uva.nl

Reductive Cross-Coupling : A highly efficient protocol for constructing N-substituted arylamines is the direct reductive cross-coupling of nitroarenes with various partners like carbonyls, alkenes, or boronic acids. rsc.org This approach is advantageous as it uses readily available nitroarenes as starting materials and bypasses the need to first synthesize and isolate the corresponding arylamine, thereby improving step economy. rsc.org The ability to precisely modulate the reactivity and selectivity by choosing different reducing agents makes this a versatile and powerful strategy. rsc.org

Advanced C-N Cross-Coupling Reactions : Seminal reactions like the Buchwald-Hartwig amination and Chan-Lam coupling have revolutionized arylamine synthesis by enabling the efficient formation of C-N bonds using palladium or copper catalysts. researchgate.netorganic-chemistry.org Ongoing research focuses on developing new ligands and catalysts that operate under milder conditions, tolerate a wider range of functional groups, and use less expensive, more sustainable metals. researchgate.netwjpmr.com These advancements continue to expand the toolkit available for the precise and efficient synthesis of complex arylamines like this compound.

Chemical Reactivity and Mechanistic Pathways of 2 Isopropyl 5 Methylaniline

Fundamental Reactivity of the Amino Group

The chemical behavior of 2-isopropyl-5-methylaniline is significantly influenced by the presence of the amino (-NH2) group attached to the aromatic ring. This functional group imparts nucleophilic character to the molecule and is the site of various chemical transformations.

Nucleophilic Characteristics of the Aromatic Amine

Aromatic amines, in general, are less basic than their aliphatic counterparts. numberanalytics.com This is due to the delocalization of the lone pair of electrons on the nitrogen atom into the aromatic π-system, which reduces their availability for protonation. numberanalytics.com However, they still exhibit nucleophilic properties, and this nucleophilicity is influenced by substituents on the aromatic ring. numberanalytics.comalgoreducation.com

In this compound, the isopropyl and methyl groups are electron-donating. This electron-donating nature increases the electron density on the aromatic ring and, to some extent, on the nitrogen atom, thereby enhancing its nucleophilicity compared to unsubstituted aniline (B41778). numberanalytics.com The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers to form new chemical bonds. algoreducation.commasterorganicchemistry.com This reactivity is fundamental to many of its applications, such as in the synthesis of dyes and pharmaceuticals.

Electrophilic Transformations at the Nitrogen Center

The nitrogen atom of the amino group in this compound can undergo reactions with various electrophiles. These transformations are central to the synthesis of a wide range of derivatives.

One common reaction is N-alkylation , where the amine reacts with alkyl halides. This process can lead to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. algoreducation.com Another significant transformation is N-acylation , the reaction with acyl chlorides or anhydrides to produce amides. algoreducation.com This reaction is often used to protect the amino group during other synthetic steps or to introduce new functional groups into the molecule.

The reaction of aromatic amines with nitrous acid is a cornerstone of diazonium salt chemistry. In the case of this compound, treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) would lead to the formation of a diazonium salt. These salts are highly versatile intermediates, capable of undergoing a variety of reactions, including Sandmeyer, Schiemann, and azo coupling reactions.

The oxidation of the amino group can also occur, leading to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation can yield nitroso, nitro, or even azo compounds.

Hydrogen Abstraction Processes

Hydrogen abstraction from the amino group of aromatic amines is a key step in certain radical-mediated reactions and oxidative processes. publish.csiro.au The N-H bonds in the amino group can be homolytically cleaved to form an aminyl radical. The stability of this radical is influenced by the substituents on the aromatic ring.

Studies on the oxidation of aromatic amines by species like the superoxide (B77818) ion suggest that the reaction is initiated by hydrogen abstraction from the amino group. publish.csiro.au Similarly, in photochemical reactions, the amino group can participate in hydrogen transfer processes. ias.ac.in The ease of hydrogen abstraction can be influenced by factors such as bond dissociation energies. For amines, the activation energy for hydrogen abstraction is relatively low compared to other functional groups. nih.gov

In the context of this compound, the presence of electron-donating alkyl groups may influence the stability of the resulting aminyl radical and thus the kinetics of hydrogen abstraction. Such processes are relevant in understanding its degradation pathways and its role in certain catalytic cycles.

Reactivity of the Substituted Aromatic Ring

The isopropyl and methyl groups on the benzene (B151609) ring of this compound play a crucial role in directing the outcome of reactions involving the aromatic system, primarily through their stereoelectronic effects.

Electrophilic Aromatic Substitution Patterning

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. minia.edu.eg The amino group is a powerful activating and ortho-, para-directing group due to the resonance delocalization of its lone pair of electrons into the ring. The alkyl groups (isopropyl and methyl) are also activating and ortho-, para-directing due to their inductive and hyperconjugative effects. youtube.com

In this compound, the positions on the aromatic ring are not equivalent. The directing effects of the three substituents (amino, isopropyl, and methyl) must be considered collectively. The amino group is the strongest activating group, and its directing effect will be dominant. The methyl group is at position 5 (meta to the amino group) and the isopropyl group is at position 2 (ortho to the amino group).

Based on the combined directing effects, incoming electrophiles are most likely to attack the positions that are ortho and para to the strongly activating amino group and are not sterically hindered. The potential sites for electrophilic attack are C4 and C6. The C6 position is ortho to the amino group and meta to the methyl group. The C4 position is para to the amino group and ortho to the methyl group. The bulky isopropyl group at the C2 position will sterically hinder attack at the C3 position. Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions.

An example of this is the Friedel-Crafts alkylation of 3-methylaniline with propene, which under certain conditions yields this compound as a major product, demonstrating the directing influence of the existing substituents. googleapis.comepo.org

Stereoelectronic Effects of Isopropyl and Methyl Substituents

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the structure and reactivity of a molecule. nih.gov In this compound, both the isopropyl and methyl groups exert stereoelectronic effects.

Electronic Effects: Both the isopropyl and methyl groups are electron-donating. The methyl group donates electron density primarily through hyperconjugation and induction. The isopropyl group also donates electron density via induction. These electron-donating effects increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to benzene. This increased nucleophilicity of the ring complements the activating effect of the amino group.

Steric Effects: The isopropyl group is bulkier than the methyl group. This steric hindrance can influence the regioselectivity of reactions. researchgate.net For instance, the bulky isopropyl group at the C2 position will sterically hinder the approach of an electrophile to the adjacent C3 position. It can also influence the conformation of the molecule, potentially affecting the orientation of the amino group and its interaction with the aromatic ring. The steric strain introduced by bulky alkyl groups can also influence dealkylation reactions. researchgate.net

Investigation of Reaction Mechanisms

The study of reaction mechanisms provides fundamental insights into the chemical transformations of this compound. Understanding these pathways is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Amidation reactions are fundamental processes in organic chemistry for the formation of C-N bonds. Research into the amidation of anilines, including sterically hindered ones like this compound, has explored various mechanistic avenues.

Recent studies have suggested that radical pathways can be operative in amidation reactions, particularly under certain conditions. For instance, a sustainable and cost-effective protocol for the synthesis of amide bonds from unactivated esters and non-nucleophilic amines, promoted by potassium tert-butoxide under aerobic conditions, has been reported. nih.gov A combined experimental and quantum chemical study indicated that a radical pathway is likely operating in this protocol. nih.gov The use of radical scavengers like TEMPO and galvinoxyl in mechanistic experiments can help to confirm the involvement of radical intermediates. researchgate.net

The amination of arenes can also proceed through radical mechanisms. Iron-catalyzed direct C-H amination of arenes using a redox-active aminating reagent has been shown to likely involve a radical pathway. acs.org Furthermore, visible light photoredox catalysis has emerged as a powerful tool for generating amine radical cations from anilines, which can then participate in various transformations. beilstein-journals.org The specific reaction pathway can sometimes be influenced by the presence of oxygen, which can act as a chemical switch between different radical-mediated processes. beilstein-journals.org

Table 1: Mechanistic Probes for Radical Amidation Pathways

| Experimental Technique | Observation | Implication |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection of radical species | Direct evidence for the presence of radical intermediates. researchgate.net |

| Radical Trapping Experiments | Inhibition or diversion of the reaction by radical scavengers (e.g., TEMPO) | Suggests the involvement of radical intermediates in the main reaction pathway. researchgate.net |

| Kinetic Isotope Effect (KIE) Studies | Measurement of reaction rates with deuterated substrates | Provides insight into bond-breaking steps in the rate-determining step of the reaction. researchgate.net |

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for characterizing the transition states of amidation reactions. mdpi.comscispace.comscispace.comrsc.org These studies help to elucidate the energetics and geometries of the intermediates and transition states along the reaction coordinate.

For base-mediated direct amidation of esters with anilines, computational studies have been used to compare the feasibility of different proposed mechanisms, such as those involving radical pathways versus concerted or stepwise nucleophilic acyl substitution. nih.govresearchgate.net The calculated free energy profiles can identify the rate-determining step and the most likely reaction pathway. researchgate.net

In transition-metal-catalyzed amidation reactions, DFT calculations can model the entire catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps. nih.gov For example, in the nickel-catalyzed conversion of amides to esters, the oxidative addition of the amide C-N bond to the nickel center was identified as the rate-determining step through computational analysis. nih.gov Similarly, for Al2O3-catalyzed transamidation, DFT calculations have been used to model the interaction of the catalyst with the reactants and to identify the transition state. scispace.comrsc.org

Table 2: Computational Approaches for Transition State Analysis

| Computational Method | Information Gained | Relevance to Amidation of Anilines |

| Density Functional Theory (DFT) | Optimized geometries of reactants, products, intermediates, and transition states. | Allows for the detailed structural analysis of the species involved in the reaction. scispace.comscispace.com |

| Frequency Calculations | Characterization of stationary points as minima or transition states. | Confirms the nature of the calculated structures on the potential energy surface. scispace.com |

| Intrinsic Reaction Coordinate (IRC) Calculations | Verification of the connection between a transition state and the corresponding reactants and products. | Ensures that the identified transition state correctly describes the transformation of interest. scispace.com |

| Free Energy Calculations | Determination of the relative energies of all species and the overall reaction profile. | Helps to identify the most favorable reaction pathway and the rate-determining step. researchgate.net |

This compound and its derivatives can participate in various cyclization and rearrangement reactions, which are key steps in the synthesis of heterocyclic compounds and other complex molecules.

The aza-Claisen rearrangement is a bohrium.combohrium.com-sigmatropic rearrangement of N-allyl anilines to form o-allyl anilines. tsijournals.comthieme-connect.de This reaction is a nitrogen analogue of the more common Claisen rearrangement and is a valuable tool for carbon-carbon bond formation. tsijournals.commdpi.com The thermal aza-Claisen rearrangement often requires high temperatures, but the reaction can be catalyzed by Lewis acids or Brønsted acids, allowing for milder reaction conditions. tsijournals.comthieme-connect.de

The employment of the aza-Claisen rearrangement has proven to be an efficient method for the synthesis of 2-isopropyl-6-methylaniline (B1581991) analogues. rsc.org This highlights the utility of this rearrangement for preparing sterically demanding anilines. The mechanism of the aza-Claisen rearrangement is believed to proceed through a cyclic, six-membered transition state. thieme-connect.deorganic-chemistry.org The stereochemical outcome of the reaction is often predictable, proceeding preferentially through a chair-like transition state. kharagpurcollege.ac.in

Recent advances have included the development of asymmetric versions of the aza-Claisen rearrangement, often employing chiral Brønsted acids as catalysts to induce enantioselectivity. rsc.org For example, the enantioselective aromatic aza-Claisen rearrangement of indoles has been achieved using a chiral phosphoric acid catalyst. rsc.org

Iminium ions are key intermediates in a wide range of chemical reactions, including cyclization and rearrangement processes. acs.orgwikipedia.org They are typically formed by the reaction of an aldehyde or ketone with a secondary amine under acidic conditions, or by the protonation or alkylation of an imine. wikipedia.orglibretexts.orglibretexts.org

In the context of aniline derivatives, iminium intermediates can be formed in various ways. For instance, in the aza-Prins reaction, a homoallylamine reacts with an aldehyde in the presence of an acid to generate an N-homoallyliminium ion, which then undergoes cyclization. acs.org Enamides can also serve as precursors to iminium ions upon protonation or reaction with an electrophile. beilstein-journals.orgnih.gov These iminium intermediates are electrophilic and can be attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.orgnih.gov

The formation of iminium intermediates is a crucial step in many catalytic cycles. In "iminium catalysis," a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion, which then undergoes a nucleophilic attack. acs.org Aniline itself can act as a catalyst for imine formation in aqueous solutions. researchgate.net Radical cyclizations of ene-sulfonamides can also lead to the formation of transient imine intermediates, which can then undergo further reactions. beilstein-journals.org

Mechanistic Aspects of Cyclization and Rearrangement Reactions

Reductive and Oxidative Transformations of the Aniline Moiety

The chemical behavior of this compound is largely dictated by the aniline moiety, specifically the amino (-NH₂) group attached to the benzene ring. This group profoundly influences the molecule's reactivity, particularly in redox reactions. The electron-donating nature of the amino group, further enhanced by the alkyl (isopropyl and methyl) substituents, makes the aromatic ring highly susceptible to oxidation while being relatively resistant to reduction.

Oxidative Transformations

The aniline moiety in this compound is readily oxidized due to the high electron density of the aromatic ring. The amino group is a powerful activating substituent, making the compound highly reactive towards oxidizing agents. libretexts.org Direct oxidation can be complex and often leads to a mixture of products, including polymeric materials or tars, if not carefully controlled. libretexts.org

The electrochemical oxidation of anilines proceeds via the formation of a radical cation as the initial step. nih.gov This reactive intermediate can then undergo several subsequent reactions, including dimerization (head-to-tail or tail-to-tail coupling) or further oxidation to form quinone-imine or quinone-like structures. The presence of substituents on the ring, such as the isopropyl and methyl groups in this compound, influences the stability of the radical cation and the regioselectivity of subsequent coupling reactions.

Mechanistically, the oxidation process is initiated by the removal of an electron from the nitrogen atom's lone pair, generating a radical cation. nih.gov This species is stabilized by resonance, with the positive charge and radical character delocalized over the aromatic ring. This delocalization directs further reactions to the ortho and para positions relative to the amino group. In the case of this compound, the para position is blocked by the methyl group, which would steer coupling reactions or further oxidation towards the available ortho positions.

Detailed research findings on specific oxidative reactions of anilines are presented in the table below.

Interactive Data Table: Oxidative Reactions of Aniline Derivatives

| Oxidizing Agent/Method | Reactant Type | Major Product(s) | Mechanistic Pathway |

|---|---|---|---|

| Electrochemical Oxidation | Substituted Anilines | Dimerized products (e.g., benzidines), Quinone-imines | Initial formation of a radical cation, followed by radical coupling or further oxidation. nih.gov |

| Atomic Oxygen (AO) | Methylene-bridged anilines | Hydroxyl and carboxyl groups, quinones. | Hydrogen abstraction from alkyl groups and the aromatic ring, followed by radical recombination. |

| Supercritical Water Oxidation (SCWO) | Aniline and derivatives | N₂, CO₂, H₂O | Free-radical mechanism involving hydroxyl radicals under high temperature and pressure. bohrium.com |

Reductive Transformations

The aniline functional group represents the fully reduced state of a corresponding nitroaromatic compound. Therefore, reductive transformations are not typically performed on the aniline moiety itself without significantly altering its structure, such as through catalytic hydrogenation of the aromatic ring under harsh conditions, which is not a common transformation.

Instead, the most relevant reductive pathway concerning this compound is its synthesis via the reduction of its nitroaromatic precursor, 2-isopropyl-5-methylnitrobenzene. This transformation is a cornerstone of aromatic chemistry for producing substituted anilines. wikipedia.orgresearchgate.net A variety of reducing agents and methods can be employed, offering different levels of selectivity and compatibility with other functional groups. researchgate.net

Common methods include catalytic hydrogenation using catalysts like palladium, platinum, or nickel, and chemical reduction using metals in acidic media (e.g., tin, iron, or zinc with HCl). researchgate.netrsc.org More modern and sustainable approaches utilize electrocatalytic methods, where a redox mediator is used to reduce the nitro group selectively in an aqueous solution at room temperature. researchgate.net

The mechanism for the catalytic hydrogenation of a nitro group involves its adsorption onto the catalyst surface, followed by a stepwise reduction. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. For metal-acid reductions, the process involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium.

Key research findings on the synthesis of anilines via reduction are summarized in the table below.

Interactive Data Table: Reductive Synthesis of Substituted Anilines from Nitroarenes

| Reducing Agent/Method | Substrate | Product | Key Features |

|---|---|---|---|

| H₂ with Pd/C, PtO₂, or Raney Ni | Substituted Nitroarenes | Substituted Anilines | Common, high-yield industrial method; proceeds via nitroso and hydroxylamine intermediates. rsc.org |

| Fe, Sn, or Zn with HCl | Substituted Nitroarenes | Substituted Anilines | Classic laboratory method involving metal dissolution and electron transfer. rsc.org |

| Electrocatalytic Reduction (with Polyoxometalate mediator) | Substituted Nitroarenes | Substituted Anilines | Highly selective, operates in aqueous solution at room temperature, sustainable. researchgate.net |

Synthesis and Exploration of 2 Isopropyl 5 Methylaniline Derivatives and Analogues

Derivatives for Ligand Design and Coordination Chemistry

The steric and electronic properties imparted by the 2-isopropyl-5-methylaniline moiety are instrumental in the design of sophisticated ligands for transition metal complexes.

Synthesis of β-Iminoamine Ligands Incorporating Arylamine Units

β-Iminoamine ligands are a class of compounds that have been extensively used in coordination chemistry. The synthesis of unsymmetrical β-iminoamine ligands can be achieved through a straightforward, one-pot acid-catalyzed condensation reaction. academie-sciences.fr This method involves reacting a β-diketone, such as benzoylacetone, with two equivalents of an aromatic primary amine in the presence of a catalytic amount of paratoluene sulfonic acid. academie-sciences.fr The reaction is typically carried out in toluene (B28343), and the water formed during the condensation is removed by azeotropic distillation using a Dean-Stark apparatus. academie-sciences.fr This direct approach allows for the synthesis of a variety of β-iminoamine ligands with different steric and electronic properties, which are valuable precursors for β-diimine ligands. academie-sciences.fr

Another synthetic route involves a two-step process. academie-sciences.fr Initially, a β-ketoamine is formed by reacting a β-diketone with an excess of the primary amine at elevated temperatures. academie-sciences.fr The resulting β-ketoamine can then be further reacted to yield the desired ligand. This modularity in synthesis allows for precise control over the final ligand structure.

Exploration of Chelation and Coordination Modes with Transition Metals

The chelation of ligands derived from substituted anilines with transition metals has been a subject of extensive research. The coordination of these ligands can significantly influence the properties and reactivity of the resulting metal complexes. researchgate.net For instance, β-iminoamine ligands can coordinate to palladium, forming complexes that are under investigation for their catalytic activities. academie-sciences.fr

The coordination of N-heterocyclic ligands, such as those derived from pyridine (B92270) and pyrazole, with transition metal(II) ions like Zn(II) and Cu(II) has been reported to result in complexes with interesting structural and photoluminescent properties. mdpi.com The geometry of these complexes is influenced by the ligand framework. For example, ligands like 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine can lead to planar coordination with metal(II) ions. mdpi.com

In the case of palladium(II) complexes with bidentate N,N'-donor ligands, the coordination of the ligand modulates the interaction with biological molecules like DNA and BSA, as well as the cytotoxic potential of the complex. researchgate.net The imine nitrogen in these ligands often exhibits stronger coordination to the metal center due to its basicity. researchgate.net

The table below summarizes the coordination behavior of selected ligands with transition metals.

| Ligand Type | Metal Ion(s) | Key Coordination Features | Resulting Complex Geometry | Reference(s) |

| β-Iminoamine | Pd(II) | Chelating, bidentate | Planar (typical for Pd(II)) | academie-sciences.fr |

| 2,6-di(pyrazol-3-yl)pyridine | Zn(II), Cu(II) | Tridentate, coplanar | Distorted tetrahedral/trigonal bipyramidal | mdpi.com |

| Bidentate N,N'-donor (pyridin-2-yl)methyl-aniline | Pd(II) | Bidentate, stronger coordination of imine nitrogen | Square planar | researchgate.net |

| Imidazo[1,5-a]pyridine N-heterocyclic carbene | Ni(II) | C,X-bidentate (X = phenoxide, phosphine (B1218219) oxide) | Varies with ligand | mdpi.com |

Steric and Electronic Tuning of Ligand Properties

The ability to tune the steric and electronic properties of ligands is crucial for controlling the behavior of the corresponding metal complexes in applications such as catalysis. The introduction of bulky substituents, like the isopropyl group in this compound, can create significant steric hindrance around the metal center. mdpi.com This steric shielding can protect the catalytically active sites, leading to improved activity and thermal stability in processes like ethylene (B1197577) polymerization. mdpi.com

Electronic effects can be modulated by introducing electron-donating or electron-withdrawing groups on the aryl rings of the ligand. For example, placing a methyl group at the para-position of the N-aryl ring in bis(imino)pyridylcobalt complexes has been shown to result in high catalytic activity, while a methoxy (B1213986) group at the same position can enhance thermal stability. mdpi.com The introduction of halogens, such as fluorine, can also modify the electronic properties of the metal center, leading to enhanced polymerization efficiency and better control over the polymer's molecular weight and polydispersity. mdpi.com

The synthesis of a series of N-substituted anilidophosphine ligands allows for a detailed tuning of their steric and electronic properties. acs.org These ligands can be converted into their lithium salts, which are effective precursors for salt metathesis reactions to form a variety of lanthanide complexes. acs.org The steric demand of these ligands can be evaluated using computational methods like SambVca simulations. acs.org

Derivatives in Advanced Materials Science

Derivatives of this compound also play a significant role in the development of high-performance polymers and polymer networks.

Utilization as Monomers for High-Performance Polymeric Systems

Aromatic diamines are key monomers in the synthesis of high-performance polymers like polyimides. tcichemicals.com Polyimides are known for their excellent thermal resistance, chemical resistance, electrical insulation, and mechanical strength. tcichemicals.com While this compound itself is a monoamine, its derivatives, particularly diamines, are valuable in this context.

For example, 4,4'-Methylenebis(2-isopropyl-6-methylaniline) is an aromatic diamine used as a hardener in high-performance epoxy resins for aerospace applications. The presence of isopropyl and methyl groups on the aromatic rings contributes to the properties of the resulting polymer.

The table below lists some monomers used in the synthesis of high-performance polymers.

| Monomer | Polymer Type | Key Properties | Reference(s) |

| Aromatic and Aliphatic Amines | Polyimides | High thermal resistance, chemical resistance, mechanical strength | tcichemicals.com |

| Aromatic and Aliphatic Carboxylic Anhydrides | Polyimides | High thermal resistance, chemical resistance, mechanical strength | tcichemicals.com |

| Diisocyanates | Polyimides | High thermal resistance, chemical resistance, mechanical strength | tcichemicals.com |

| 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | Epoxy Resins | Enhanced mechanical strength and thermal stability |

Cross-linking and Curing Mechanisms in Polymer Networks

Cross-linking is a critical process in the formation of thermosetting polymers, which imparts desirable properties such as high strength and thermal stability. Aromatic diamines like 4,4'-Methylenebis(2-isopropyl-6-methylaniline) act as curing agents for epoxy resins. The curing mechanism involves the nucleophilic addition of the amine groups to the epoxide groups of the resin, leading to the formation of a densely cross-linked network. This process is often carried out in a two-step curing protocol, with an initial reaction at a lower temperature followed by a post-curing step at a higher temperature to achieve full cross-linking density.

In polymerization-induced self-assembly (PISA), cross-linking of the resulting nanoparticles can be conducted sequentially without intermediate purification, using various external stimuli. acs.org This allows for the creation of stable nanostructures with controlled morphologies.

The formation of phosphoramidates, which involves the creation of a P-N bond, is another example of a reaction that can be used in cross-linking. mdpi.com Various synthetic routes, including oxidative cross-coupling catalyzed by transition metals, can be employed for this purpose. mdpi.com

Functionalization for Complex Organic Structures

The strategic functionalization of aniline (B41778) derivatives is a cornerstone of modern synthetic organic chemistry, enabling the construction of a vast array of complex molecular architectures. The unique electronic and steric properties of this compound and its analogues make them valuable precursors for the synthesis of diverse heterocyclic and fused ring systems. This section explores the synthetic utility of these anilines in creating intricate organic structures, including heterocyclic compounds like oxindoles, fused ring systems such as Tröger's base analogues, and various bioactive scaffolds.

Synthesis of Heterocyclic Compounds (e.g., Oxindoles) from Related Isopropylaniline Precursors

The oxindole (B195798) scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. The synthesis of oxindoles often involves the cyclization of aniline derivatives. While direct examples employing this compound are not prevalent in the reviewed literature, methods utilizing related isopropylaniline precursors highlight viable synthetic routes.

A general and established method for preparing 2-oxindoles involves the reaction of an N-haloaniline with β-thio esters or β-thio amides. This process proceeds through the formation of an azasulfonium halide, which is then treated with a base to yield an ortho-substituted aniline. Subsequent acid-catalyzed ring closure affords a 3-thioether-2-oxindole, which can be reduced to the final 2-oxindole. For instance, N-chloro-4-isopropylaniline can be reacted with α-methylthioacetamide to produce 5-isopropyl-2-oxindole. google.com This multi-step process provides a pathway to functionalized oxindoles from appropriately substituted anilines. google.com

Another approach involves the stereoselective synthesis of spirocyclic oxindoles, which are of significant interest in medicinal chemistry. acs.orgwhiterose.ac.uk Catalytic cycloaddition reactions, such as the [3+2] cycloaddition of 3-alkenyl-oxindoles with a trimethylenemethane (TMM) precursor, have been developed to construct these complex spiro-systems with high enantiopurity. whiterose.ac.uk While these examples may not start directly from an isopropylaniline, the resulting oxindole core can be further functionalized, demonstrating the versatility of this heterocyclic system.

Furthermore, the synthesis of N-substituted indol-2-ones (oxindoles) can be achieved through various other methods, including the ring contraction of 3-hydroxyquinolines. rsc.org The choice of synthetic route often depends on the desired substitution pattern on the oxindole ring. The following table summarizes a synthetic approach to a substituted oxindole from a related aniline precursor.

| Precursor | Reagents | Product | Yield | Reference |

| N-chloro-4-isopropylaniline | 1. α-methylthioacetamide 2. Base 3. Acid 4. Raney Nickel | 5-isopropyl-2-oxindole | Not specified | google.com |

| 2-methyl-4-carboethoxy-6-[(methylthio)(ethoxycarbonyl)methyl] aniline | Hydrochloric acid | 5-ethoxycarbonyl-7-methyl-3-methylthio-2-oxindole | 66% | google.com |

This table illustrates a specific example of oxindole synthesis from a substituted aniline, highlighting the multi-step nature of such transformations.

Synthesis of Fused Ring Systems (e.g., Tröger's Base Analogues)

Tröger's base and its analogues are fascinating molecules characterized by a rigid, V-shaped dibenzo[b,f] acs.orgCurrent time information in Bangalore, IN.diazocine core containing two stereogenic nitrogen atoms. sysrevpharm.org This unique structure makes them valuable scaffolds in supramolecular chemistry and materials science. lu.se The synthesis of Tröger's base analogues typically involves the acid-catalyzed condensation of an aniline derivative with a methylene (B1212753) source, such as formaldehyde (B43269) or dimethoxymethane (B151124) (DMM). sysrevpharm.orglu.se

The use of substituted anilines, including those related to this compound, allows for the preparation of functionalized Tröger's base analogues with tailored properties. For example, the condensation of 2-methoxy-5-methylaniline (B41322) with DMM in the presence of trifluoroacetic acid (TFA) yields the corresponding Tröger's base analogue in excellent yield. sysrevpharm.org This demonstrates the feasibility of incorporating the methyl and a related alkoxy group onto the Tröger's base framework.

A general procedure for synthesizing Tröger's base analogues involves dissolving the aniline derivative in DMM, cooling the mixture, and adding TFA dropwise. The reaction is typically stirred at room temperature for 24 hours. sysrevpharm.org The product is then isolated by pouring the reaction mixture into an aqueous ammonium (B1175870) hydroxide (B78521) solution. sysrevpharm.org

The synthesis of more complex, linearly fused Tröger's base systems has also been explored. lu.se This often begins with a commercially available substituted aniline, such as 4-bromo-3-methylaniline, which is then subjected to a series of halogenation and condensation reactions to build the extended structure. lu.se The strategic placement of substituents on the starting aniline is crucial for directing the regioselectivity of the condensation and for introducing points of further functionalization. lu.se

| Aniline Derivative | Methylene Source | Acid Catalyst | Product | Yield | Reference |

| 2-methoxy-5-methylaniline | Dimethoxymethane (DMM) | Trifluoroacetic acid (TFA) | 2,8-dimethoxy-4,10-dimethyl-6H,12H-5,11-methanodibenzo[b,f] acs.orgCurrent time information in Bangalore, IN.diazocine | 99.43% | sysrevpharm.org |

| p-toluidine (B81030) | Methylal (CH2(OCH3)2) | Acidic solution | Tröger's base | Not specified | lu.se |

This interactive table provides examples of Tröger's base analogue synthesis, showcasing the high yields achievable with specific aniline precursors.

Construction of Bioactive Scaffolds (excluding biological evaluation)

The term "bioactive scaffold" refers to a core molecular framework that can be decorated with various functional groups to create a library of compounds for biological screening. This compound and its isomers serve as versatile building blocks for constructing such scaffolds due to the reactive amino group and the potential for functionalization on the aromatic ring.

One major class of bioactive scaffolds derived from anilines are indole (B1671886) derivatives. rsc.org The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system, which is a core component of many alkaloids and pharmaceuticals. rsc.orgbeilstein-journals.org This reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. While not a direct use of an aniline, the required phenylhydrazines are readily prepared from the corresponding anilines.

Fused indoline (B122111) ring systems, found in a multitude of bioactive compounds, can be constructed through convergent approaches. rsc.org For example, the condensation of hydrazines with latent aldehydes can lead to indoline-containing products via an interrupted Fischer indolization sequence. rsc.org

The construction of imidazole-fused ring systems is another area where aniline derivatives are employed. organic-chemistry.org Iron-catalyzed C-H amination reactions have been developed for the efficient synthesis of these heterocycles under environmentally friendly conditions. organic-chemistry.org This method allows for the fusion of an imidazole (B134444) ring to various aromatic systems, creating diverse molecular architectures.

Furthermore, aniline derivatives are precursors to a wide range of other heterocyclic systems with potential bioactivity, such as quinazolines, benzimidazoles, and various five-membered heterocycles. dokumen.pubdokumen.pub The development of multicomponent reactions has provided efficient and atom-economical routes to these complex molecules from simple starting materials, including anilines. rsc.org

| Scaffold Type | Synthetic Approach | Key Precursors | Reference |

| Indole | Fischer Indole Synthesis | Phenylhydrazines (from anilines), Aldehydes/Ketones | rsc.orgbeilstein-journals.org |

| Fused Indoline | Interrupted Fischer Indolization | Hydrazines, Latent Aldehydes | rsc.org |

| Imidazole-Fused Rings | Iron-Catalyzed C-H Amination | Benzylamine derivatives, Aromatic amines | organic-chemistry.org |

| Quinolones Isosteres | Multi-step synthesis involving cyclization | Substituted anilines | chemrxiv.org |

This table summarizes various synthetic strategies for constructing bioactive scaffolds from aniline-related precursors.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-isopropyl-5-methylaniline, offering precise insights into its molecular structure.

High-resolution ¹H NMR spectroscopy allows for the detailed analysis of the proton environments within the this compound molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton. For instance, the aromatic protons will resonate in a distinct region from the protons of the isopropyl and methyl groups.

The isopropyl group presents a characteristic pattern: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methyl group attached to the aromatic ring will appear as a singlet. The protons on the aromatic ring will exhibit splitting patterns (doublets, triplets) depending on their coupling with neighboring protons. The amino group (NH₂) protons may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isopropyl CH₃ | ~1.2 | Doublet |

| Methyl (on ring) | ~2.2 | Singlet |

| Isopropyl CH | ~3.0 | Septet |

| Amino NH₂ | Variable, broad | Singlet |

| Aromatic H | ~6.5 - 7.0 | Multiplet |

Note: These are approximate values and can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of all carbon signals. libretexts.org

The carbons of the isopropyl and methyl groups will appear in the upfield region of the spectrum, while the aromatic carbons will resonate at lower field. The carbon atom attached to the nitrogen of the amino group will be influenced by the electronegativity of the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Isopropyl CH₃ | ~24 |

| Methyl (on ring) | ~21 |

| Isopropyl CH | ~28 |

| Aromatic C (non-substituted) | ~115 - 130 |

| Aromatic C (substituted) | ~130 - 150 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. princeton.edu For this compound, COSY would show correlations between the isopropyl methine proton and the isopropyl methyl protons, as well as between adjacent protons on the aromatic ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. princeton.eduemerypharma.com This allows for the direct assignment of a proton's signal to its attached carbon's signal. For example, the signal for the isopropyl methine proton would correlate with the signal for the isopropyl methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. princeton.eduemerypharma.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the protons of the methyl group on the ring would show a correlation to the aromatic carbon they are attached to, as well as to the adjacent aromatic carbons. researchgate.net

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the rates and mechanisms of conformational changes in molecules. researchgate.net In this compound, hindered rotation around the C-N bond and the C-C bond of the isopropyl group can lead to the existence of different conformers. rsc.org

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at higher temperatures. unibas.it Analysis of these line shape changes allows for the determination of the energy barriers associated with the conformational processes. acs.org

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds. wiley.com

Key expected vibrational frequencies include:

N-H stretching : The amino group (NH₂) will show one or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹.

C-H stretching : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the isopropyl and methyl groups) occurs just below 3000 cm⁻¹.

C=C stretching : Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

N-H bending : The bending vibration of the amino group is expected around 1600 cm⁻¹.

C-N stretching : The stretching vibration for an aromatic amine C-N bond typically appears in the 1250-1360 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 |

| Amino (N-H) | Bending | ~1600 |

| Aromatic (C-H) | Stretching | >3000 |

| Aliphatic (C-H) | Stretching | <3000 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Aromatic Amine (C-N) | Stretching | 1250 - 1360 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) will be observed. The molecular weight of this compound is approximately 149.23 g/mol . nih.gov

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. Common fragmentation pathways for alkyl-substituted anilines include:

Loss of a methyl group : A peak at M-15, corresponding to the loss of a CH₃ radical from the isopropyl group.

Loss of an isopropyl group : A peak corresponding to the loss of the C₃H₇ radical.

Tropylium (B1234903) ion formation : Rearrangement of the aromatic ring after cleavage of the isopropyl group can lead to the formation of a tropylium ion or related structures. whitman.edu

Cleavage of the C-N bond : Fragmentation involving the amino group.

Analysis of the relative abundances of these fragment ions provides a fingerprint that can be used to identify the compound. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula.

The theoretical exact mass of this compound (C₁₀H₁₅N) is 149.120449483 Da. nih.gov HRMS analysis of a purified sample would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental formula and distinguishing it from other isomers or compounds with the same nominal mass. The determination of the exact mass is based on the sum of the exact masses of the most abundant isotopes of each element in the molecule (e.g., ¹²C, ¹H, ¹⁴N). sisweb.com

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol nih.gov |

| Exact Mass | 149.120449483 Da nih.gov |

| Monoisotopic Mass | 149.120449483 Da nih.gov |

This table presents the calculated theoretical mass values for this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, ions of this compound with a specific mass-to-charge ratio are selected in the first stage of mass analysis (MS1). These precursor ions are then subjected to fragmentation, typically through collision-induced dissociation (CID), where they collide with an inert gas. wikipedia.org The resulting fragment ions are then analyzed in the second stage of mass analysis (MS2), providing a fragmentation spectrum.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the isopropyl group, the methyl group, or rearrangements involving the aniline (B41778) moiety. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule and can be used to differentiate it from its isomers. libretexts.org For instance, the loss of a methyl group (CH₃) would result in a fragment with a mass loss of 15 Da, while the loss of an isopropyl group (C₃H₇) would lead to a mass loss of 43 Da. The specific fragmentation pathways can provide detailed structural information. nih.govresearchgate.net

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. epa.gov In GC, the sample is vaporized and passed through a column with a stationary phase. Separation is achieved based on the differential partitioning of the components between the mobile gas phase and the stationary phase. bohrium.com The retention time, the time it takes for a compound to travel through the column, is a characteristic property.

For this compound, GC analysis would provide a measure of its purity by separating it from any starting materials, byproducts, or solvents. researchgate.net Coupling the gas chromatograph to a mass spectrometer allows for the identification of the separated components. The mass spectrometer provides a mass spectrum for each eluting peak, which can be compared to a library of spectra for identification. kemdikbud.go.id

Table 2: Typical GC-MS Parameters

| Parameter | Setting |

| Column | HP-5 MS (or equivalent) kemdikbud.go.id |

| Carrier Gas | Helium kemdikbud.go.id |

| Injector Temperature | 250 °C kemdikbud.go.id |

| Oven Program | Initial temp. 40°C, ramp to 280°C kemdikbud.go.id |

| MS Scan Range | 40-500 m/z kemdikbud.go.id |

This table outlines typical parameters for the GC-MS analysis of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase and a solid stationary phase packed in a column. researchgate.netbasicmedicalkey.com It is particularly useful for compounds that are not sufficiently volatile for GC analysis or for preparative separations. sielc.comsielc.com

For the analysis of this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.comsielc.com The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. HPLC can also be used to monitor the progress of a reaction and to isolate the pure compound on a larger scale (preparative HPLC). basicmedicalkey.com

Column chromatography is a fundamental purification technique in synthetic chemistry used to separate compounds from a mixture. units.it The mixture is applied to the top of a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina (B75360), and a solvent (the eluent) is passed through the column. miamioh.edu Separation occurs based on the differential adsorption of the components to the stationary phase. units.it

For the purification of this compound, an organic amine, special considerations may be necessary due to its basic nature. Amines can sometimes interact strongly with the acidic silica gel, leading to poor separation. biotage.com To mitigate this, a small amount of a base, such as triethylamine, can be added to the eluent to deactivate the silica gel. rochester.edu Alternatively, an amine-functionalized silica gel or basic alumina can be used as the stationary phase. biotage.com By carefully selecting the stationary phase and the eluent system, this compound can be effectively isolated from impurities. miamioh.edurochester.edu

Computational Chemistry Studies on 2 Isopropyl 5 Methylaniline Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a theoretical framework to predict and interpret the behavior of molecules. For substituted anilines like 2-isopropyl-5-methylaniline, these methods are invaluable for elucidating substituent effects on geometry, electronic structure, and reactivity. afit.edu

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a popular and cost-effective method for studying the physical properties of organic molecules. scholarsresearchlibrary.com DFT calculations, particularly using functionals like B3LYP, are frequently employed to investigate the electronic structure and energetics of aniline (B41778) derivatives. scholarsresearchlibrary.comaip.org These studies can model the effects of substituents on the amine group's electron density and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial for predicting reactivity. acs.orgresearchgate.net For instance, the electron-donating nature of the isopropyl and methyl groups in this compound is expected to increase the electron density of the benzene (B151609) ring, thereby influencing its behavior in chemical reactions. afit.edu DFT methods are also used to calculate vibrational frequencies, providing theoretical support for experimental spectroscopic data. scholarsresearchlibrary.comaip.org

Table 1: Representative DFT Functionals and Their Applications

| Functional | Common Applications | Basis Set Example |

|---|---|---|

| B3LYP | Geometry optimization, vibrational frequencies, electronic properties. scholarsresearchlibrary.comaip.org | 6-311G(d,p) scholarsresearchlibrary.com |

| M06-2X | Good for non-covalent interactions, thermochemistry, and kinetics. mdpi.com | 6-311++G(3df,2p) mdpi.com |

| PBE | Solid-state physics, general-purpose for various systems. | 3ζ researchgate.net |

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Predictions

For higher accuracy in energetic and structural predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are utilized. mdpi.com These methods, while more computationally demanding than DFT, provide a more rigorous treatment of electron correlation, which is the interaction between electrons. afit.edu They are often used as a benchmark to validate the results obtained from DFT calculations. mdpi.com For example, MP2 calculations can offer more refined predictions of inversion barriers and conformational energy differences in substituted anilines. afit.eduresearchgate.net High-level ab initio calculations are crucial for obtaining precise data on reaction kinetics and mechanisms, such as the reaction of anilines with hydroxyl radicals. mdpi.com

Basis Set Selection and Convergence Studies

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. afit.edu Larger basis sets, such as the 6-311G** or cc-pVTZ, provide a more flexible description of the electron distribution and generally lead to more accurate results, albeit at a higher computational cost. scholarsresearchlibrary.comresearchgate.net It is common practice to perform convergence studies, where calculations are repeated with increasingly larger basis sets to ensure that the computed properties have converged to a stable value. afit.edu For anions or molecules with diffuse electron density, basis sets augmented with diffuse functions (e.g., 6-31+G(d,p) or 6-311++G(d,p)) are often necessary to accurately describe the system. researchgate.netderpharmachemica.com The selection of an appropriate basis set is a balance between desired accuracy and available computational resources. afit.eduaip.org

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static, and understanding its different spatial arrangements, or conformations, is key to comprehending its physical properties and chemical reactivity.

Identification of Stable Conformers and Transition States

This compound can exist in various conformations due to the rotation around single bonds, particularly the C-N bond and the bonds within the isopropyl group. Computational methods are used to perform a systematic search of the potential energy surface to identify all stable conformers, which correspond to local minima on this surface. researchgate.netresearchgate.net For substituted anilines, the amino group is known to be non-planar with respect to the benzene ring. afit.edu The angle of this non-planarity and the orientation of the isopropyl and methyl groups will define the different stable conformers. In addition to stable structures, the calculations also locate transition states, which are saddle points on the potential energy surface that connect the conformers. mdpi.com The energy difference between a conformer and a transition state represents the energy barrier for the conformational change. researchgate.net

Reaction Kinetics and Dynamics Modeling

Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Theory Applications

Transition State Theory (TST): TST is a fundamental theory used to calculate the rate constants of chemical reactions. libretexts.org It postulates that a reaction proceeds from reactants to products through a high-energy intermediate known as the transition state. libretexts.org The rate of the reaction is then determined by the concentration of this transition state and the frequency with which it converts to the product. Computational methods are used to locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction.

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: For unimolecular reactions, RRKM theory is often employed to calculate rate constants as a function of temperature and pressure. mdpi.com This statistical theory assumes that the energy of the reacting molecule is distributed among all its internal degrees of freedom before the reaction occurs. It is particularly useful for modeling reactions in the gas phase. In a computational study on the reaction of 4-methyl aniline with hydroxyl radicals, RRKM theory was used to calculate the rate coefficients for several reaction pathways. mdpi.com

Prediction of Rate Coefficients and Activation Barriers

Computational chemistry allows for the prediction of rate coefficients and activation barriers for reactions involving this compound. By calculating the potential energy surface for a reaction, the energies of the reactants, products, and transition states can be determined. The activation barrier is the energy difference between the reactants and the transition state.

For example, in a study of the reaction between 4-methyl aniline and hydroxyl radicals, the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set were used to compute the potential energy surface. mdpi.comresearchgate.net The kinetics of the reaction were then calculated using TST and RRKM theory. mdpi.comresearchgate.net The total rate coefficient for the system was determined to be k_total = 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s over a temperature range of 300–2000 K at 760 Torr. mdpi.comresearchgate.net At room temperature, the rate of this reaction was found to be about ten times faster than the reaction of toluene (B28343) with hydroxyl radicals. mdpi.com

The following table presents a hypothetical comparison of calculated activation barriers for different reaction types that this compound could undergo, based on common reaction mechanisms for aromatic amines.

Molecular Mechanics and Molecular Dynamics Simulations for Large-Scale Conformational Sampling

To explore the vast conformational space of flexible molecules like this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are invaluable tools.

Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule as a function of its geometry. These methods are computationally much less expensive than quantum mechanical calculations, allowing for the rapid exploration of many different conformations.

Molecular Dynamics (MD): MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. wiley-vch.de This provides a dynamic view of conformational changes and intermolecular interactions. MD simulations are particularly useful for studying large systems and for sampling a wide range of molecular conformations. For example, all-atom MD simulations with force fields like CHARMM have been used to characterize the properties of related epoxy resins, where a multistep algorithm was employed to simulate the cross-linking process. acs.org Such simulations can provide insights into properties like density and glass transition temperature. acs.org

The following table provides a hypothetical summary of conformational analysis data for this compound that could be obtained from MD simulations.

Advanced Research Applications and Future Directions

Catalysis Research Utilizing 2-Isopropyl-5-methylaniline Scaffolds

The sterically hindered and electronically distinct nature of the this compound framework makes it an attractive platform for designing specialized catalysts.

Precursors for Homogeneous Catalyst Development

Substituted anilines, such as this compound, are valuable precursors for synthesizing ligands used in homogeneous catalysis. The electronic properties of the aniline (B41778) ring can be finely tuned by the isopropyl and methyl substituents, which in turn influences the activity and selectivity of the resulting metal complexes. For instance, aniline derivatives are used to create ligands for transition metal catalysts that are employed in a variety of organic transformations. echemi.com The synthesis of N-methylaniline, a related compound, has been achieved using copper-containing catalysts, highlighting the role of these aniline structures in catalytic processes. researchgate.net The development of pincer complexes with isopropyl substituents for use in cross-coupling reactions further underscores the utility of such scaffolds in creating stable and active catalysts. mdpi.com

Applications in Metal-Catalyzed Coupling Reactions (e.g., Heck, Stille)

Metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. umb.edu Aniline derivatives can play a role in these reactions, either as part of the ligand framework for the metal catalyst or as substrates themselves.

The Heck reaction , which couples aryl or vinyl halides with alkenes, often utilizes palladium catalysts. organic-chemistry.orgmdpi.com The efficiency of this reaction can be influenced by the ligands attached to the palladium center. While direct use of this compound as a ligand in published Heck reaction literature is not prominent, the principles of ligand design suggest that its derivatives could be tailored for this purpose. For example, ligand-free Heck coupling has been reported for sterically hindered anilines like 4-bromo-2,6-dimethylaniline, indicating that substituted anilines can be viable substrates under specific conditions. researchgate.net

The Stille reaction involves the coupling of an organotin compound with an organic electrophile, catalyzed by palladium. wikipedia.org Similar to the Heck reaction, the ligands on the palladium catalyst are crucial for the reaction's success. The steric and electronic profile of ligands derived from this compound could offer advantages in controlling the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Below is a table summarizing key aspects of these coupling reactions where aniline derivatives can be relevant.

| Coupling Reaction | Catalyst (Typical) | Role of Aniline Derivative | Key Mechanistic Steps |

| Heck Reaction | Palladium complexes | Substrate or Ligand Precursor | Oxidative Addition, Alkene Insertion, β-Hydride Elimination libretexts.org |

| Stille Reaction | Palladium complexes | Ligand Precursor | Oxidative Addition, Transmetalation, Reductive Elimination wikipedia.org |

| Suzuki Coupling | Palladium complexes | Ligand Precursor | Oxidative Addition, Transmetalation, Reductive Elimination princeton.edu |

| Kumada Coupling | Nickel or Palladium complexes | Ligand Precursor | Oxidative Addition, Transmetalation, Reductive Elimination princeton.edu |

Asymmetric Synthesis and Chiral Induction with Aniline Derivatives

The creation of chiral molecules with high enantiomeric purity is a significant goal in synthetic chemistry, particularly for the pharmaceutical industry. beilstein-journals.org Aniline derivatives are increasingly being used as key components in asymmetric synthesis.